molecular formula C11H8N2O B2478389 4-Amino-6-hydroxynaphthalene-1-carbonitrile CAS No. 2090456-00-9

4-Amino-6-hydroxynaphthalene-1-carbonitrile

Cat. No.: B2478389
CAS No.: 2090456-00-9
M. Wt: 184.198
InChI Key: IXDGVTGTJXWRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-hydroxynaphthalene-1-carbonitrile is a chemical compound with the molecular formula C₁₁H₈N₂O. It is known for its unique chemical structure, which includes an amino group, a hydroxyl group, and a nitrile group attached to a naphthalene ring. This compound has gained attention in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-hydroxynaphthalene-1-carbonitrile typically involves the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyanation: Finally, the nitrile group is introduced through cyanation reactions, which can be carried out using reagents like sodium cyanide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-hydroxynaphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and related derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-Amino-6-hydroxynaphthalene-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in interactions with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-naphthol: Similar structure but lacks the nitrile group.

    6-Hydroxy-2-naphthonitrile: Similar structure but lacks the amino group.

    1-Amino-4-hydroxy-2-naphthonitrile: Similar structure but with different positions of functional groups.

Uniqueness

4-Amino-6-hydroxynaphthalene-1-carbonitrile is unique due to the presence of all three functional groups (amino, hydroxyl, and nitrile) on the naphthalene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-6-hydroxynaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-6-7-1-4-11(13)10-5-8(14)2-3-9(7)10/h1-5,14H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGVTGTJXWRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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